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Compound of Interest

Compound Name: KC-11

Cat. No.: B1192999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the therapeutic

potential of YK-11 in the context of muscle wasting diseases. The protocols outlined below are

based on established methodologies from preclinical studies and are intended to serve as a

foundation for further research and development.

Introduction
YK-11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered

significant interest for its potent anabolic effects on skeletal muscle. Unlike traditional

androgens, YK-11 exhibits a unique mechanism of action by acting as a partial agonist of the

androgen receptor (AR) and, more notably, as a potent inducer of follistatin (Fst).[1][2][3][4]

Follistatin is a key antagonist of myostatin, a protein that negatively regulates muscle growth.

By increasing follistatin expression, YK-11 effectively inhibits myostatin, leading to enhanced

myogenic differentiation and muscle hypertrophy.[1][2][3] These characteristics make YK-11 a

compelling candidate for therapeutic intervention in muscle wasting diseases such as

sarcopenia, cachexia, and sepsis-induced muscle atrophy.

Mechanism of Action: YK-11 Signaling Pathway
YK-11 exerts its effects on muscle cells through a dual mechanism. Firstly, it partially activates

the androgen receptor, leading to the downstream regulation of myogenic genes. Secondly,
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and more uniquely, it significantly upregulates the expression of follistatin. This dual action

converges to promote myogenesis.
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Caption: YK-11 signaling pathway in skeletal muscle cells.

Experimental Protocols
In Vitro Myogenic Differentiation Assay using C2C12
Myoblasts
This protocol details the procedure to assess the myogenic potential of YK-11 on the C2C12

mouse myoblast cell line.

1. Materials and Reagents:

C2C12 mouse myoblast cell line

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with

10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1%

Penicillin-Streptomycin.

YK-11 (stock solution in DMSO or ethanol)

Phosphate Buffered Saline (PBS)
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Reagents for RNA extraction, cDNA synthesis, and qRT-PCR.

Antibodies for Western blotting (e.g., anti-Myosin Heavy Chain, anti-β-actin).

Reagents and equipment for Western blotting.

2. Experimental Workflow:
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Caption: General workflow for in vitro analysis of YK-11 on myogenesis.
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3. Detailed Methodology:

Cell Seeding: Plate C2C12 cells in 24-well or 6-well plates at a density that allows for

confluence within 24-48 hours in Growth Medium.

Induction of Differentiation: Once cells reach approximately 80-90% confluency, aspirate the

Growth Medium, wash once with PBS, and replace with Differentiation Medium.

YK-11 Treatment: Add YK-11 to the Differentiation Medium at final concentrations ranging

from 100 nM to 500 nM. A vehicle control (e.g., DMSO or ethanol) should be run in parallel.

Incubation: Incubate the cells for 2 to 7 days to allow for myogenic differentiation and

myotube formation. The medium should be replaced every 2 days with fresh Differentiation

Medium containing YK-11 or vehicle.

Analysis of Myogenic Markers (qRT-PCR):

After the desired incubation period (e.g., 2 or 4 days), lyse the cells and extract total RNA

using a suitable kit.

Synthesize cDNA from the extracted RNA.

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of

myogenic regulatory factors (Myf5, MyoD, myogenin) and follistatin (Fst). Use a

housekeeping gene (e.g., β-actin or GAPDH) for normalization.

Analysis of Myotube Formation (Western Blot):

After 6-7 days of differentiation, lyse the cells and collect protein extracts.

Determine protein concentration using a suitable assay (e.g., BCA assay).

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with a primary antibody against Myosin Heavy Chain (MyHC), a late

marker of myogenic differentiation.
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Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for

detection.

Normalize MyHC protein levels to a loading control like β-actin.

Table 1: Quantitative Data from In Vitro Myogenic Differentiation of C2C12 Cells with YK-11

Marker Treatment
Concentrati
on

Time Point
Fold
Change vs.
Control

Reference

mRNA

Expression

Myf5 YK-11 500 nM 4 days

Increased

(more

significant

than DHT)

[1]

MyoD YK-11 500 nM 4 days

Increased

(more

significant

than DHT)

[1]

Myogenin YK-11 500 nM 4 days

Increased

(more

significant

than DHT)

[1]

Follistatin

(Fst)
YK-11 500 nM 2 days

Significantly

Increased
[1]

Protein

Expression

MyHC YK-11 500 nM 7 days Increased [1]

Note: The exact fold changes are not consistently reported in the literature, but the qualitative

increases are noted.
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In Vitro Osteogenic Activity Assay using MC3T3-E1
Osteoblasts
This protocol is for evaluating the effect of YK-11 on osteoblast proliferation and differentiation.

1. Materials and Reagents:

MC3T3-E1 mouse pre-osteoblastic cell line

Culture Medium: Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Osteogenic Differentiation Medium: Culture medium supplemented with 50 µg/mL ascorbic

acid and 10 mM β-glycerophosphate.

YK-11 (stock solution in DMSO or ethanol)

Reagents for Alkaline Phosphatase (ALP) activity assay.

Alizarin Red S staining solution.

2. Detailed Methodology:

Cell Culture and Treatment: Culture MC3T3-E1 cells in standard culture medium. For

experiments, treat cells with YK-11 at various concentrations (e.g., 0.1-1.0 µM) in either

standard or osteogenic differentiation medium.

Alkaline Phosphatase (ALP) Activity Assay:

After 7 days of treatment in osteogenic differentiation medium, lyse the cells.

Measure ALP activity in the cell lysates using a commercially available colorimetric assay

kit.[5][6][7][8]

Normalize ALP activity to the total protein content of each sample.

Alizarin Red S Staining for Mineralization:

Culture cells in osteogenic differentiation medium with or without YK-11 for 14-21 days.
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Fix the cells with 4% paraformaldehyde for 15-30 minutes.[9][10]

Wash the cells with distilled water and stain with 2% Alizarin Red S solution (pH 4.1-4.3)

for 20-30 minutes.[9][11]

Wash extensively with distilled water to remove excess stain.

Visualize and photograph the stained mineralized nodules.

For quantification, the stain can be extracted with 10% acetic acid or cetylpyridinium

chloride and the absorbance measured.[9]

Table 2: Quantitative Data from In Vitro Osteogenic Activity of YK-11 on MC3T3-E1 Cells

Assay Treatment
Concentrati
on

Time Point
Observatio
n

Reference

Cell

Proliferation
YK-11 0.5 µM Not Specified Accelerated [12]

ALP Activity YK-11 0.5 µM 7 days Increased [12]

Mineralization YK-11 0.5 µM 14-21 days Increased [12]

Osteocalcin

mRNA
YK-11 0.1-1.0 µM Not Specified

Dose-

dependently

increased

Osteoprotege

rin mRNA
YK-11 0.5 µM Not Specified Increased [12]

In Vivo Model of Sepsis-Induced Muscle Wasting
This protocol provides a framework for studying the protective effects of YK-11 against muscle

atrophy in a mouse model of sepsis.

1. Materials and Reagents:

Male BALB/c mice (or other suitable strain)
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YK-11

Pathogenic bacteria for sepsis induction (e.g., E. coli)

Equipment for oral gavage.

Reagents and equipment for tissue collection and analysis (e.g., histology, Western blotting,

ELISA).

2. Detailed Methodology:

Animal Acclimatization: Acclimate mice to the facility for at least one week before the

experiment.

YK-11 Administration: Administer YK-11 orally via gavage at doses such as 350 mg/kg and

700 mg/kg daily for a period of 10 days. A vehicle control group should be included.

Induction of Sepsis: On the final day of YK-11 administration, induce sepsis by

intraperitoneal injection of a known concentration of pathogenic bacteria.

Monitoring: Monitor the animals for signs of sepsis and mortality.

Tissue Collection and Analysis: At a predetermined endpoint, euthanize the animals and

collect skeletal muscle (e.g., gastrocnemius, tibialis anterior) and blood samples.

Muscle Mass: Weigh the dissected muscles to determine the extent of atrophy.

Histology: Perform H&E staining on muscle cross-sections to visualize muscle fiber size.

Biochemical Analysis: Use blood samples to measure levels of pro-inflammatory cytokines

(e.g., TNF-α, IL-6) and markers of organ damage.

Western Blotting: Analyze muscle tissue lysates for the expression of proteins involved in

muscle atrophy and myogenesis.

Table 3: Quantitative Data from In Vivo Sepsis-Induced Muscle Wasting Model with YK-11
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Parameter Model YK-11 Dose Observation Reference

Muscle Mass Sepsis in mice 350-700 mg/kg
Attenuated loss

of muscle mass

Body Weight Sepsis in mice 350-700 mg/kg
Decreased

weight loss

Pro-inflammatory

Cytokines
Sepsis in mice 350-700 mg/kg Repressed levels

Organ Damage

Markers
Sepsis in mice 350-700 mg/kg Repressed levels

Mortality Rate Sepsis in mice 350-700 mg/kg Decreased

Note: Specific quantitative values from the in vivo study are not readily available in the public

domain and would require access to the full study data.

Safety and Toxicity Considerations
It is crucial to note that YK-11 is a research compound and has not been approved for human

use. There is limited information on its safety and toxicity profile. Researchers should handle

YK-11 with appropriate personal protective equipment and conduct thorough safety

assessments in their experimental models. Anecdotal reports suggest potential for testosterone

suppression and liver toxicity, though this is not well-documented in formal studies.

Conclusion
The provided application notes and protocols offer a solid foundation for investigating the

therapeutic potential of YK-11 in muscle wasting diseases. The unique mechanism of action,

involving both androgen receptor modulation and myostatin inhibition via follistatin

upregulation, makes it a promising area of research. Rigorous adherence to these protocols

and further investigation into the safety and efficacy of YK-11 are essential for its potential

translation into a clinical setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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